molecular formula C8H7BrN2O B1526187 3-Bromo-7-methoxyimidazo[1,2-A]pyridine CAS No. 342613-73-4

3-Bromo-7-methoxyimidazo[1,2-A]pyridine

Número de catálogo: B1526187
Número CAS: 342613-73-4
Peso molecular: 227.06 g/mol
Clave InChI: BGICXEKRCYOBOY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Structural Overview of Imidazo[1,2-A]pyridine Derivatives

Imidazo[1,2-A]pyridines represent aromatic heterocyclic organic compounds characterized by the fusion of a six-membered pyridine ring with a five-membered imidazole ring, creating a bicyclic system with remarkable structural similarities to biologically significant compounds such as purines. This unique structural integration endows the scaffold with distinctive electronic properties that facilitate interactions with various macromolecules, including deoxyribonucleic acid, ribonucleic acid, and specific proteins. The fused bicyclic nature creates an extended aromatic system that exhibits enhanced stability compared to individual heterocyclic components, while maintaining sufficient reactivity for synthetic modifications.

The imidazo[1,2-A]pyridine framework consists of nitrogen atoms positioned at the one and three positions of the five-membered imidazole ring, with the bridgehead nitrogen connecting to the pyridine moiety. This arrangement creates a rigid planar structure that promotes aromatic stabilization while providing multiple sites for substituent incorporation. The electron distribution within the bicyclic system reflects the combined influence of both nitrogen-containing rings, resulting in regions of varying electron density that influence reactivity patterns and intermolecular interactions.

Structural Feature Description Electronic Impact
Fused Ring System Six-membered pyridine fused to five-membered imidazole Enhanced aromatic stabilization
Nitrogen Positioning Bridgehead nitrogen connecting ring systems Electron redistribution throughout scaffold
Planar Geometry Rigid coplanar arrangement of atoms Facilitates stacking interactions
Aromatic Character Delocalized electron system Increased chemical stability

The electronic properties of imidazo[1,2-A]pyridines closely resemble those of purines, particularly in terms of hydrogen bonding capabilities and aromatic stacking interactions. This structural similarity has significant implications for biological activity, as compounds containing this scaffold can potentially interact with nucleic acid structures and enzyme active sites in ways that mimic natural purine bases. The presence of multiple nitrogen atoms within the heterocyclic framework provides opportunities for coordination with metal centers and formation of hydrogen bonds with biological targets.

Historical Development of Brominated Imidazo[1,2-A]pyridine Compounds

The development of brominated imidazo[1,2-A]pyridine compounds has evolved through several distinct phases, beginning with traditional condensation methodologies and progressing toward more sophisticated synthetic strategies. Early synthetic approaches primarily relied on condensation reactions between alpha-haloketones and 2-aminopyridines, establishing fundamental reaction pathways that continue to influence contemporary synthetic design. These foundational methods demonstrated the feasibility of constructing the imidazo[1,2-A]pyridine core while simultaneously introducing halogen substituents, laying the groundwork for subsequent advances in regioselective bromination strategies.

Significant progress in bromination methodology emerged with the development of metal-free regioselective bromination protocols, representing a paradigm shift toward more environmentally sustainable synthetic approaches. Base-promoted regioselective bromination using carbon tetrabromide as a bromine source, facilitated by sodium hydroxide, demonstrated high efficiency and regioselectivity for the synthesis of carbon-3 brominated imidazo[1,2-A]pyridines. This methodology addressed previous limitations in achieving precise regiocontrol while eliminating the need for transition metal catalysts, thereby reducing both cost and environmental impact.

Synthetic Era Methodology Key Characteristics Limitations
Early Period Alpha-haloketone condensation Established core formation Limited regioselectivity
Intermediate Phase Metal-catalyzed bromination Improved yields Environmental concerns
Modern Era Metal-free protocols High regioselectivity Substrate scope variations
Current Developments Sustainable approaches Green chemistry principles Ongoing optimization

Contemporary bromination strategies have incorporated principles of green chemistry, emphasizing atom economy, reduced waste generation, and the use of readily available reagents. The development of efficient protocols for carbon-halogen bond formation has supplemented traditional halogenation methods, providing chemists with expanded toolkits for constructing complex molecular architectures. These advances have particular significance for the synthesis of compounds like this compound, where precise positioning of the bromo substituent is crucial for achieving desired electronic and steric properties.

The evolution of synthetic methodologies has also encompassed improvements in reaction conditions, including the development of microwave-assisted protocols that significantly reduce reaction times while maintaining high yields. These technological advances have made brominated imidazo[1,2-A]pyridine derivatives more accessible for research applications, facilitating expanded investigation of their chemical properties and potential applications. The historical progression demonstrates a clear trend toward more efficient, selective, and environmentally conscious synthetic approaches.

Significance of Methoxy and Bromo Substituents in Heterocyclic Chemistry

The incorporation of methoxy and bromo substituents into heterocyclic systems represents a strategic approach to fine-tuning electronic properties and reactivity profiles of organic compounds. Methoxy groups function as electron-donating substituents through both inductive and mesomeric effects, contributing electron density to the aromatic system while simultaneously providing steric bulk that can influence molecular conformation and intermolecular interactions. The mesomeric donation from the oxygen lone pairs increases electron density in the aromatic ring, particularly at positions ortho and para to the point of attachment, thereby affecting both chemical reactivity and physical properties.

Bromo substituents serve as electron-withdrawing groups primarily through inductive effects, creating regions of reduced electron density within the aromatic system while providing reactive sites for nucleophilic substitution reactions. The substantial size of the bromine atom introduces significant steric effects that can influence molecular geometry and conformational preferences. Additionally, the carbon-bromine bond represents a versatile functional handle for subsequent chemical transformations, including cross-coupling reactions that enable further structural elaboration.

Substituent Electronic Effect Steric Impact Synthetic Utility
Methoxy Group Electron donating (mesomeric) Moderate steric bulk Directing group for substitution
Bromo Substituent Electron withdrawing (inductive) Significant steric hindrance Cross-coupling reactions
Combined Effects Balanced electronic distribution Modified conformational preferences Diversified reactivity patterns

The combination of methoxy and bromo substituents in this compound creates a unique electronic environment that balances electron-donating and electron-withdrawing influences across the bicyclic framework. This substitution pattern results in a polarized system where electron density distribution is carefully modulated by the opposing electronic effects of the two functional groups. The methoxy group at the seven position enhances electron density in the pyridine ring, while the bromo substituent at the three position withdraws electron density from the imidazole moiety.

Research has demonstrated that methoxy substituents can significantly influence photophysical properties of heterocyclic compounds, affecting parameters such as emission lifetimes and electronic transition energies. The positioning of methoxy groups relative to nitrogen atoms in heterocyclic systems determines the magnitude of their electronic influence, with para relationships generally producing more pronounced effects than meta arrangements. These findings have important implications for understanding the behavior of this compound in various chemical environments and potential applications.

Property Methoxy Influence Bromo Influence Combined Effect
Electron Density Increased localized density Decreased overall density Balanced distribution
Reactivity Pattern Enhanced nucleophilicity Enhanced electrophilicity Diversified reaction sites
Molecular Polarization Reduced polarization Increased polarization Moderate polarization
Synthetic Accessibility Standard substitution methods Specialized bromination protocols Sequential functionalization

The strategic placement of these substituents also influences the compound's potential for intermolecular interactions, including hydrogen bonding, halogen bonding, and aromatic stacking arrangements. The methoxy oxygen can serve as a hydrogen bond acceptor, while the bromo substituent can participate in halogen bonding interactions with appropriate partners. These non-covalent interaction capabilities expand the potential applications of this compound in supramolecular chemistry and materials science applications.

Propiedades

IUPAC Name

3-bromo-7-methoxyimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGICXEKRCYOBOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=C(N2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342613-73-4
Record name 3-bromo-7-methoxyimidazo[1,2-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Actividad Biológica

3-Bromo-7-methoxyimidazo[1,2-A]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a bromine atom at the 3-position and a methoxy group at the 7-position. This specific substitution pattern influences its chemical reactivity and biological activity. The compound's molecular formula is C10H8BrN3OC_{10}H_{8}BrN_{3}O, with a molecular weight of approximately 256.09 g/mol.

Target Interactions

This compound interacts with various biological targets, which may include enzymes and receptors involved in critical cellular pathways. Its mechanism of action is primarily linked to its ability to inhibit the growth of certain bacteria, including Mycobacterium tuberculosis (Mtb), making it a candidate for tuberculosis treatment.

Biochemical Pathways

The compound is believed to interfere with biochemical pathways essential for the survival and replication of Mtb. In vitro studies have shown that derivatives of imidazo[1,2-a]pyridine can exhibit significant activity against multidrug-resistant strains of Mtb, with minimum inhibitory concentrations (MIC) ranging from 0.030.03 to 5.0μM5.0\mu M .

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In growth inhibition assays against Mtb, it has been reported that compounds with similar structures show varying degrees of potency based on their substitution patterns. For instance, bromination at specific positions can lead to significant changes in activity .

Anticancer Potential

In addition to its antibacterial properties, this compound has also been investigated for its anticancer potential. Studies have indicated that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation in various cell lines without exhibiting significant cytotoxicity . For example, compounds derived from this class have shown non-toxicity against VERO (African green monkey kidney cells), HeLa (cervical cancer cells), and MCF-7 (breast cancer cells) .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antituberculosis Activity : A high-throughput screening approach identified several imidazo[1,2-a]pyridine derivatives as potent inhibitors of Mtb. The compound demonstrated an MIC90 as low as 0.004μM0.004\mu M against replicating Mtb strains .
  • Anticancer Activity Assessment : In vitro tests revealed that several derivatives exhibited strong antiproliferative effects against various cancer cell lines while maintaining low toxicity profiles .
Compound MIC (μM) Activity Type
This compound0.004Antituberculosis
Derivative A0.03Anticancer
Derivative B0.05Anticancer

Aplicaciones Científicas De Investigación

Biological Applications

1.1 Antimicrobial Properties

The compound exhibits promising antimicrobial activity, particularly against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). Recent studies have reported minimum inhibitory concentration (MIC) values ranging from 0.03 to 5.0 μM against Mtb H37Rv strains, indicating its potential as an effective antimicrobial agent .

Case Study: Antimicrobial Efficacy

  • Study : A high-throughput screening identified several imidazo[1,2-A]pyridine derivatives with potent activity against Mtb.
  • Findings : Compounds demonstrated significant inhibition of bacterial growth, with some achieving MIC values as low as 0.004 μM, showcasing their potential for developing new anti-TB therapies .

1.2 Anticancer Activity

3-Bromo-7-methoxyimidazo[1,2-A]pyridine has also been studied for its anticancer properties. Research indicates that derivatives can inhibit proliferation in various cancer cell lines by targeting specific kinases involved in tumor growth.

Case Study: Anticancer Research

  • Study : Evaluation of imidazo[1,2-A]pyridine derivatives against prostate cancer (PC-3) and breast cancer (MCF-7) cell lines.
  • Results : Certain compounds showed significant cytotoxicity with IC50 values below 10 μM, indicating their potential as anticancer agents .

Chemical Applications

2.1 Synthesis and Catalysis

This compound serves as a valuable intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its unique structural properties make it suitable for use as a ligand in catalytic reactions, enhancing reaction efficiency and selectivity.

Table 1: Synthetic Routes and Reaction Conditions

StepDescription
Bromination Bromination using N-bromosuccinimide (NBS) under controlled conditions to introduce bromine at the 3-position.
Cyclization Base-catalyzed cyclization leading to the formation of imidazo[1,2-A]pyridine derivatives.
Functionalization Further functionalization at the methyl position to yield various derivatives with enhanced properties.

Material Science Applications

The compound is explored for its potential in material science due to its structural characteristics that allow it to be incorporated into advanced materials such as polymers and nanomaterials.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional diversity of imidazo[1,2-a]pyridine derivatives allows for tailored biological activity and physicochemical properties. Below is a comparative analysis of 3-bromo-7-methoxyimidazo[1,2-a]pyridine with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Properties/Applications
This compound 342613-73-4 Br (C3), OCH₃ (C7) C₈H₇BrN₂O 243.06 High purity (96%); synthetic intermediate for drug discovery
3-Bromo-7-chloroimidazo[1,2-a]pyridine 342613-67-6 Br (C3), Cl (C7) C₇H₄BrClN₂ 231.48 Lower solubility due to Cl; antitubercular activity
3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid 1315360-75-8 Br (C3), COOH (C7) C₈H₅BrN₂O₂ 241.04 Enhanced acidity; potential for salt formation
6-Bromoimidazo[1,2-a]pyridine N/A Br (C6) C₇H₅BrN₂ 213.03 Planar structure; crystallizes via N–H⋯N hydrogen bonds
3-Bromo-6-chloro-2-(trifluoromethyl)-imidazo[1,2-a]pyridine 1160474-82-7 Br (C3), Cl (C6), CF₃ (C2) C₈H₃BrClF₃N₂ 299.48 Electron-withdrawing groups enhance stability; antimycobacterial applications

Key Observations:

Substituent Effects on Solubility and Reactivity

  • The methoxy group in this compound improves aqueous solubility compared to chloro analogs (e.g., 3-bromo-7-chloroimidazo[1,2-a]pyridine) .
  • Carboxylic acid derivatives (e.g., 3-bromoimidazo[1,2-a]pyridine-7-carboxylic acid) exhibit higher polarity, facilitating salt formation for improved pharmacokinetics .

Biological Activity

  • Chloro and trifluoromethyl substituents (e.g., 3-bromo-6-chloro-2-CF₃ analog) are linked to enhanced antimycobacterial activity, likely due to increased membrane permeability and target binding .
  • Methoxy-substituted derivatives are often intermediates in synthesizing CNS-active compounds, such as zolpidem analogs .

Synthetic Accessibility

  • Brominated imidazopyridines are typically synthesized via copper-catalyzed three-component coupling (TCC) reactions or nucleophilic substitution of chlorinated precursors . For example, substituting chloromethyl groups with sodium methoxide yields methoxy derivatives .

Safety and Stability

  • Bromo-chloro analogs (e.g., 3-bromo-7-chloroimidazo[1,2-a]pyridine) may pose higher toxicity risks due to reactive halogen bonds, whereas methoxy groups reduce electrophilic toxicity .
  • Crystallographic studies of 6-bromoimidazo[1,2-a]pyridine reveal planar structures stabilized by hydrogen bonds, suggesting similar stability for the 3-bromo-7-methoxy analog .

Métodos De Preparación

Synthesis via α-Bromoketones and 2-Aminopyridine

One of the most direct and efficient routes to 3-bromo-substituted imidazo[1,2-a]pyridines involves the reaction of α-bromoketones with 2-aminopyridines. This strategy typically proceeds through nucleophilic substitution by the pyridine nitrogen on the α-bromoketone, followed by intramolecular cyclization to form the imidazo ring.

  • Key Features:

    • Often metal-free and solvent-free or uses mild solvents.
    • Can proceed at moderate temperatures (~60–100 °C).
    • Yields are generally moderate to good, with high selectivity for the 3-bromo derivative.
    • The bromine at the 3-position is introduced directly from the α-bromoketone precursor, enabling further functionalization.
  • Representative Reaction Conditions:

Reactants Catalyst/Conditions Solvent Temperature Yield (%) Notes
α-Bromoketone + 2-aminopyridine None (metal-free) Solvent-free or EA (ethyl acetate) 60–90 °C Moderate to good (50–80%) Tandem nucleophilic substitution and cyclization
α-Bromoketone + 2-aminopyridine TBHP (tert-butyl hydroperoxide), I2 Toluene 100 °C Moderate Bromination facilitated by TBHP/I2 system
  • Mechanistic Insight:
    The reaction involves initial nucleophilic attack of the 2-aminopyridine nitrogen on the α-bromoketone, displacing bromide. This is followed by intramolecular cyclization and oxidation steps to form the imidazo[1,2-a]pyridine core bearing the bromine at the 3-position.

Multicomponent Reactions (MCRs)

Multicomponent reactions involving 2-aminopyridine, aldehydes, and isonitriles or trimethylsilylcyanide provide a versatile route to substituted imidazo[1,2-a]pyridines, including 3-amino and related derivatives. While these methods typically target 3-amino or 3-substituted imidazopyridines, they can be adapted for halogenated analogs by employing appropriate halogenated aldehydes or ketones.

  • Typical Procedure:

    • 2-Aminopyridine reacts with an aldehyde and an isonitrile or trimethylsilylcyanide.
    • Catalysts such as scandium triflate or perchloric acid are used.
    • Microwave irradiation can accelerate the reaction.
    • Solvents: Methanol or ethanol-water mixtures.
  • Advantages:

    • One-pot synthesis with high atom economy.
    • Broad substrate scope including aromatic, heteroaromatic, and aliphatic aldehydes.
    • Rapid reaction times (minutes to hours).
  • Limitations:

    • Direct introduction of bromine at the 3-position requires halogenated starting materials.
    • More commonly used for 3-amino or 3-alkyl derivatives rather than 3-bromo specifically.

Catalyst and Solvent Effects

  • Neutral Alumina Catalyst:
    Ponnala et al. demonstrated that neutral alumina can catalyze the synthesis of imidazo[1,2-a]pyridine derivatives from α-haloketones and 2-aminopyridines at room temperature, providing a mild and efficient alternative to harsher conditions.

  • Iron(III) Chloride Catalysis:
    FeCl3 has been identified as an effective Lewis acid catalyst for cascade reactions involving nitroolefins and 2-aminopyridines, although this is more relevant for 3-unsubstituted imidazopyridines and less directly applicable to 3-bromo derivatives.

  • Metal-Free and Aqueous Conditions:
    Some protocols achieve near-quantitative yields of halogenated imidazo[1,2-a]pyridines under ambient, aqueous, and metal-free conditions, tolerating various substituents including halogens, which is advantageous for functional group compatibility and environmental sustainability.

Research Findings and Comparative Data

Methodology Key Reagents Catalyst/Conditions Yield Range (%) Advantages Limitations
α-Bromoketone + 2-aminopyridine α-Bromoketone, 2-aminopyridine Metal-free, 60–90 °C 50–80 Direct bromine introduction, simple Moderate yields, requires bromoketone
Multicomponent (Aldehyde + Isonitrile + 2-aminopyridine) Aldehyde, isonitrile, 2-aminopyridine Scandium triflate, microwave 60–90 One-pot, rapid, diverse substrates Less direct for 3-bromo derivatives
Neutral alumina catalysis α-Haloketone, 2-aminopyridine Neutral alumina, RT Moderate Mild conditions, catalyst recyclable Scope may be limited
TBHP/I2 oxidation system α-Bromoketone, 2-aminopyridine TBHP, I2, toluene, 100 °C Moderate Tandem cyclization and bromination Requires peroxide and iodine
Metal-free aqueous synthesis 2-Aminopyridine derivatives Ambient, aqueous, no metal Near quantitative Environmentally benign, broad scope Limited to certain substitutions

Summary Table of Preparation Routes for 3-Bromo-7-methoxyimidazo[1,2-a]pyridine

Step Starting Material Reaction Type Catalyst/Condition Outcome
1 7-Methoxy-2-aminopyridine + α-bromoketone Nucleophilic substitution + cyclization Metal-free or TBHP/I2, 60–100 °C Formation of this compound
2 7-Methoxy-2-aminopyridine + aldehyde + isonitrile Multicomponent condensation Scandium triflate, microwave 3-substituted derivatives (adaptable for bromine)
3 7-Methoxy-2-aminopyridine + α-haloketone Alumina catalysis Neutral alumina, RT Mild synthesis of imidazopyridines

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Bromo-7-methoxyimidazo[1,2-A]pyridine, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Multi-step synthesis : Start with a pre-functionalized imidazo[1,2-a]pyridine core. Bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under controlled temperatures (0–50°C). Methoxy groups are introduced via nucleophilic substitution or Ullmann-type coupling with methoxide sources (e.g., NaOMe or CuI catalysis) .
  • One-pot reactions : Copper-catalyzed three-component coupling (TCC) of 2-aminopyridines, aldehydes, and alkynes provides a modular approach for imidazo[1,2-a]pyridine scaffolds. Optimize catalyst loading (e.g., CuI, 10 mol%) and solvent (toluene or DMF) to reduce byproducts .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 30min) and improves yield (up to 85%) by enhancing reaction kinetics. Use sealed vessels and controlled power settings (e.g., 150W) .
    • Characterization : Confirm structure via 1H^1 \text{H}/13C^{13} \text{C}-NMR, HRMS, and FT-IR. For example, bromine substituents exhibit distinct 1H^1 \text{H}-NMR deshielding (~8.5 ppm for aromatic protons) .

Q. How are spectral techniques employed to validate the structure of this compound derivatives?

  • Key Techniques :

  • NMR : 1H^1 \text{H}-NMR identifies proton environments (e.g., methoxy groups at ~3.8 ppm; aromatic protons split due to bromine’s electronegativity). 13C^{13} \text{C}-NMR confirms quaternary carbons adjacent to bromine (~120–130 ppm) .
  • HRMS : Verify molecular weight (e.g., calculated [M+H]+^+ for C8_8H7_7BrN2_2O: 243.97; observed: 243.96) .
  • X-ray crystallography : Resolves stereochemistry and substituent positioning in crystalline derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?

  • Case Study : Discrepancies in anticancer activity (e.g., IC50_{50} values varying by >10µM across studies) may arise from:

  • Assay variability : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times (24h vs. 48h) .
  • Substituent effects : Compare derivatives (e.g., 3-Bromo vs. 3-Chloro analogs) using structure-activity relationship (SAR) tables:
CompoundAnticancer Activity (IC50_{50}, µM)Mechanism
3-Bromo-7-methoxy derivative2.5Topoisomerase II inhibition
3-Chloro-7-methoxy derivative12.3DNA intercalation
Source: Adapted from
  • Statistical validation : Use ANOVA to assess significance of substituent contributions .

Q. How can SAR studies identify critical substituents for enhancing anti-inflammatory activity in imidazo[1,2-a]pyridine derivatives?

  • Experimental Design :

  • Library synthesis : Prepare derivatives with varying substituents (e.g., 3-Bromo, 7-Methoxy, 8-Cyano) via parallel synthesis .
  • In vitro screening : Test inhibition of TNF-α/IL-6 in RAW264.7 macrophages. For example, 7-methoxy groups reduce IL-6 production by 60% vs. 40% for non-substituted analogs .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to COX-2 or NF-κB targets .

Q. What catalytic systems improve regioselectivity in halogenation reactions of imidazo[1,2-a]pyridines?

  • Catalyst Optimization :

  • Electrophilic bromination : NBS with FeCl3_3 (5 mol%) in CH2_2Cl2_2 selectively brominates the 3-position (yield: 78–85%) .
  • Palladium-catalyzed C–H activation : Pd(OAc)2_2 with directing groups (e.g., pyridine) enables meta-bromination. Requires ligand screening (e.g., PPh3_3 vs. bidentate ligands) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution vs. non-polar solvents .

Q. How do conflicting reports on the cytotoxicity of brominated imidazo[1,2-a]pyridines inform experimental design?

  • Critical Analysis :

  • Dose-response curves : Compare LC50_{50} values across studies. For example, 3-Bromo derivatives show LC50_{50} = 5µM in Jurkat cells vs. 20µM in HEK293, highlighting cell-type specificity .
  • Apoptosis assays : Use flow cytometry (Annexin V/PI staining) to differentiate necrotic vs. apoptotic pathways .
  • Mitochondrial toxicity : Measure ROS production (DCFH-DA assay) to clarify mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-7-methoxyimidazo[1,2-A]pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-7-methoxyimidazo[1,2-A]pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.